molecular formula C18H19N5O2S B11256961 N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B11256961
M. Wt: 369.4 g/mol
InChI Key: VWMLCJAKAZDJBE-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a purine derivative core, which is known for its biological activity and relevance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the phenyl group: This step often involves a substitution reaction using phenyl halides and suitable catalysts.

    Attachment of the sulfanyl group: This can be done through thiolation reactions using thiolating agents.

    Cyclopentyl group addition:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

N-cyclopentyl-2-[(6-oxo-9-phenyl-1H-purin-8-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O2S/c24-14(21-12-6-4-5-7-12)10-26-18-22-15-16(19-11-20-17(15)25)23(18)13-8-2-1-3-9-13/h1-3,8-9,11-12H,4-7,10H2,(H,21,24)(H,19,20,25)

InChI Key

VWMLCJAKAZDJBE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=C(N2C4=CC=CC=C4)N=CNC3=O

Origin of Product

United States

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